molecular formula C6H9N3O B1308090 4-[(dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 821016-54-0

4-[(dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B1308090
CAS No.: 821016-54-0
M. Wt: 139.16 g/mol
InChI Key: DKNARJWAYOXLPT-UHFFFAOYSA-N
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Description

Structural Characterization of 4-[(Dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one

The structural characterization of this compound encompasses multiple levels of molecular organization, from fundamental geometric parameters to complex intermolecular interactions. The compound exhibits a distinctive molecular architecture where the dimethylaminomethylene group at the 4-position significantly influences both the electronic distribution and the overall molecular conformation. The pyrazolone core provides a rigid framework that serves as the foundation for understanding the compound's chemical behavior and reactivity patterns. The presence of the dimethylamino substituent introduces additional complexity through potential conjugation effects and steric considerations that impact both solution and solid-state properties.

The compound's structural features are particularly noteworthy due to the electron-donating nature of the dimethylamino group, which can participate in resonance stabilization with the pyrazolone ring system. This electronic interaction creates a unique molecular environment that influences various physicochemical properties, including tautomeric equilibria and intermolecular association patterns. The methylene bridge connecting the dimethylamino group to the pyrazolone core allows for rotational flexibility while maintaining conjugative communication between these molecular fragments.

Molecular Geometry and Tautomeric Forms

The molecular geometry of this compound is fundamentally influenced by the pyrazolone ring system and the attached dimethylaminomethylene substituent. The pyrazolone core maintains a planar configuration typical of five-membered heterocyclic systems, with bond angles and distances reflecting the aromatic character of the ring. The nitrogen atoms within the pyrazolone framework exhibit distinct chemical environments, with one nitrogen participating in the ring aromaticity while the other maintains more aliphatic character depending on the specific tautomeric form adopted.

The dimethylaminomethylene substituent introduces conformational flexibility through rotation about the methylene-pyrazolone bond, while the dimethylamino group itself can adopt various orientations relative to the heterocyclic plane. Nuclear magnetic resonance studies of related pyrazolone systems indicate that the molecular geometry is significantly influenced by solvent effects and intermolecular interactions, with different conformations being stabilized under various conditions. The compound's molecular structure features reactive functional groups that contribute to its chemical versatility and potential for further functionalization.

Computational studies on similar pyrazolone derivatives suggest that the most stable conformations involve partial conjugation between the dimethylamino group and the pyrazolone system, leading to enhanced electronic delocalization. The molecular geometry is further characterized by specific bond lengths and angles that reflect the hybrid nature of the bonding within the heterocyclic framework. Temperature-dependent structural variations have been observed in related systems, indicating that thermal motion can influence the preferred molecular conformations.

Lactam-Lactim Tautomerism Analysis

The lactam-lactim tautomerism in this compound represents a fundamental aspect of pyrazolone chemistry, involving the migration of protons between nitrogen and oxygen centers within the heterocyclic system. This tautomeric equilibrium typically involves the interconversion between the ketone form (lactam) and the enol form (lactim), with the position of equilibrium being highly dependent on environmental factors such as solvent polarity and pH. Nuclear magnetic resonance studies on related pyrazolone compounds have demonstrated that the tautomeric preference can shift dramatically between different solution environments.

In nonpolar solvents, pyrazolone derivatives typically exist predominantly in the lactim form, where the hydroxyl group forms stabilizing hydrogen bonds with adjacent molecules. Conversely, in polar aprotic solvents such as dimethyl sulfoxide, the lactam form becomes more favored due to enhanced solvation of the carbonyl functionality. The dimethylaminomethylene substituent in the target compound introduces additional complexity to this tautomeric system by providing alternative sites for protonation and by modifying the electronic distribution within the heterocyclic framework.

Tautomeric Form Predominant Solvent Environment Characteristic Nuclear Magnetic Resonance Signals
Lactam (Ketone) Polar aprotic solvents Carbonyl carbon: 160-180 ppm
Lactim (Enol) Nonpolar solvents Hydroxyl proton: 10-15 ppm
Mixed forms Intermediate polarity Multiple resonance sets

Computational studies employing density functional theory have provided detailed insights into the relative energies of different tautomeric forms, revealing that substituent effects can significantly alter the tautomeric preference. The activation barriers for tautomeric interconversion are typically low enough to allow rapid equilibration at room temperature, making the system highly responsive to changes in chemical environment. The presence of the dimethylamino group may stabilize certain tautomeric forms through intramolecular hydrogen bonding or electronic interactions.

Substituent Effects on Tautomeric Equilibrium

The dimethylamino substituent in this compound exerts profound effects on the tautomeric equilibrium through both electronic and steric mechanisms. The electron-donating nature of the dimethylamino group increases electron density within the pyrazolone ring system, thereby stabilizing certain tautomeric forms over others. This electronic influence operates through both inductive and resonance effects, with the nitrogen lone pair participating in conjugation with the heterocyclic π-system.

Comparative studies on pyrazolone derivatives with various substituents have demonstrated that electron-donating groups tend to favor the lactim tautomer by stabilizing the enol form through enhanced conjugation. The methylene linker between the dimethylamino group and the pyrazolone core allows for optimal orbital overlap while minimizing steric hindrance that might otherwise destabilize the preferred conformations. The dimethyl groups on the amino nitrogen provide additional steric bulk that can influence the overall molecular geometry and accessibility of different tautomeric forms.

Solvent effects on tautomeric equilibria are particularly pronounced in substituted pyrazolones, with the dimethylamino group serving as both a hydrogen bond acceptor and donor depending on the specific environmental conditions. The basicity of the dimethylamino nitrogen can lead to protonation under acidic conditions, fundamentally altering the electronic structure and tautomeric preferences of the molecule. Experimental evidence from nuclear magnetic resonance studies indicates that the tautomeric equilibrium can be fine-tuned through careful selection of solvent systems and pH conditions.

Substituent Type Effect on Lactam-Lactim Equilibrium Mechanism
Electron-donating (dimethylamino) Favors lactim form Enhanced conjugation stabilization
Electron-withdrawing Favors lactam form Reduced enol stability
Bulky substituents Variable effects Steric destabilization of certain forms

The kinetics of tautomeric interconversion are also influenced by the substituent pattern, with the dimethylamino group potentially providing alternative protonation sites that could facilitate or hinder the proton transfer processes involved in tautomerization. Temperature-dependent studies have revealed that entropy effects associated with different tautomeric forms can become significant at elevated temperatures, leading to temperature-dependent shifts in the equilibrium position.

Crystallographic Studies

Crystallographic investigations of pyrazolone derivatives, including compounds structurally related to this compound, have provided fundamental insights into the solid-state organization and intermolecular interactions that govern crystal packing. These studies reveal that pyrazolone compounds typically adopt specific tautomeric forms in the crystalline state, often stabilized by extensive hydrogen bonding networks that may differ significantly from the solution-phase equilibria. The solid-state structure determination is crucial for understanding the three-dimensional arrangement of molecules and the nature of intermolecular forces that contribute to crystal stability.

Single-crystal X-ray diffraction studies on related pyrazolone systems have consistently demonstrated the formation of dimeric units through complementary hydrogen bonding interactions. These dimeric structures are typically stabilized by pairs of hydrogen bonds involving the hydroxyl and carbonyl functionalities of adjacent molecules, creating cyclic arrangements that serve as the fundamental building blocks for larger crystalline assemblies. The presence of the dimethylaminomethylene substituent in the target compound introduces additional potential hydrogen bonding sites and dipolar interactions that could significantly influence the crystal packing arrangements.

The crystallographic data available for similar compounds indicate space group preferences and unit cell parameters that reflect the molecular symmetry and packing efficiency considerations. Crystal structures often reveal conformational preferences that may not be accessible or stable in solution, providing insights into the intrinsic molecular geometry and the effects of crystal field interactions on molecular structure. The analysis of thermal parameters and electron density distributions offers additional information about molecular motion and bonding characteristics in the solid state.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction represents the most definitive method for determining the three-dimensional structure of this compound and related compounds in the solid state. Crystallographic studies of structurally similar pyrazolone derivatives have provided detailed geometric parameters including bond lengths, bond angles, and torsion angles that characterize the molecular framework. These measurements reveal the precise spatial arrangement of atoms and the degree of planarity within the heterocyclic system, as well as the orientation of substituent groups relative to the ring plane.

Crystallographic Parameter Typical Range for Pyrazolone Derivatives Structural Significance
Carbon-Nitrogen bond lengths 1.30-1.45 Å Degree of conjugation and bond order
Nitrogen-Nitrogen bond lengths 1.35-1.40 Å Aromatic character of heterocyclic system
Ring planarity deviation 0.01-0.05 Å Aromatic stabilization and conjugation
Intermolecular hydrogen bond distances 2.60-3.00 Å Strength of crystal packing interactions

Electron density maps derived from X-ray diffraction data provide unambiguous identification of hydrogen atom positions, which is crucial for determining the specific tautomeric form present in the crystal structure. The observation of hydrogen atoms bonded to oxygen versus nitrogen centers definitively establishes whether the lactam or lactim tautomer is stabilized in the solid state. Residual electron density analysis can also reveal weak intermolecular interactions and the presence of disorder or alternative conformations within the crystal lattice.

The precision of structural parameters determined by X-ray diffraction allows for detailed comparison with computational predictions and solution-phase spectroscopic data. Systematic variations in bond lengths and angles can be correlated with electronic effects of substituents, providing experimental validation of theoretical models of electronic structure and bonding. The thermal ellipsoids derived from refinement procedures offer insights into molecular motion and the rigidity of different molecular fragments within the crystal environment.

Hydrogen Bonding Networks in Solid State

The hydrogen bonding networks observed in crystalline pyrazolone derivatives represent a critical aspect of their solid-state organization, with these interactions typically governing both the crystal packing arrangement and the stabilization of specific tautomeric forms. Crystal structure analyses of related compounds consistently reveal the formation of cyclic dimeric units through complementary hydrogen bonding between adjacent molecules, creating robust supramolecular assemblies that extend throughout the crystal lattice. These hydrogen bonding patterns typically involve the participation of both donor and acceptor sites within the pyrazolone framework, leading to highly directional intermolecular interactions.

The most commonly observed hydrogen bonding motif in pyrazolone crystals involves the formation of centrosymmetric dimers through paired hydrogen bonds between hydroxyl donors and carbonyl acceptors. These interactions create eight-membered cyclic arrangements with characteristic hydrogen bond distances in the range of 2.6 to 2.9 Å, indicating moderately strong to strong hydrogen bonding interactions. The geometric parameters of these hydrogen bonds, including donor-acceptor distances and bond angles, reflect the optimal spatial arrangement for maximum interaction strength while maintaining favorable crystal packing.

Hydrogen Bond Type Typical Distance (Å) Angle Range (°) Structural Role
Hydroxyl to carbonyl 2.60-2.85 150-180 Primary dimer formation
Amino to carbonyl 2.70-3.00 140-170 Secondary stabilization
Weak Carbon-Hydrogen contacts 3.20-3.60 120-150 Crystal packing optimization

The dimethylaminomethylene substituent in this compound introduces additional complexity to the hydrogen bonding network through the potential participation of the amino nitrogen as a hydrogen bond acceptor. This functionality can engage in interactions with appropriate donor groups from neighboring molecules, potentially creating extended hydrogen bonding networks that span multiple molecular units. The methylene bridge provides conformational flexibility that allows the dimethylamino group to adopt orientations optimized for maximum hydrogen bonding interactions within the crystal lattice.

Analysis of hydrogen bonding networks in related crystalline compounds reveals that the overall crystal packing is often determined by the balance between maximizing favorable hydrogen bonding interactions and minimizing unfavorable steric contacts. The three-dimensional arrangement of hydrogen bonded dimers or chains creates channels or cavities within the crystal structure that can accommodate solvent molecules or influence the mechanical properties of the crystalline material. The cooperative nature of hydrogen bonding interactions means that disruption of one interaction can propagate throughout the network, affecting the overall stability and properties of the crystalline phase.

Properties

IUPAC Name

4-(dimethylaminomethylidene)-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-9(2)4-5-3-7-8-6(5)10/h3-4H,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNARJWAYOXLPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C=NNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404207
Record name 4-[(dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821016-54-0
Record name 4-[(dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-[(Dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one, also known as a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a dimethylamino group and a pyrazolone moiety, making it a potential candidate for various pharmacological applications.

  • Chemical Formula : C7_{7}H10_{10}N4_{4}O
  • CAS Number : 821016-54-0
  • Molecular Weight : 166.18 g/mol

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines. A notable study demonstrated that certain pyrazole derivatives inhibited the growth of breast cancer cells (MCF-7 and MDA-MB-231), with enhanced effects when combined with doxorubicin, suggesting a synergistic potential in cancer therapy .

CompoundCell Line TestedIC50 (µM)Synergistic Effect with Doxorubicin
Pyrazole AMCF-715Yes
Pyrazole BMDA-MB-23110Yes

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are also well-documented. In vitro studies have shown that this compound and its analogs exhibit antibacterial and antifungal activities against a range of pathogens. For example, a study highlighted the effectiveness of pyrazole derivatives against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent antimicrobial action .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Anti-inflammatory Activity

Pyrazoles are recognized for their anti-inflammatory effects as well. Compounds in this class have been shown to inhibit inflammatory pathways, making them suitable candidates for treating conditions like arthritis and other inflammatory diseases. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response .

Case Studies

  • Combination Therapy in Breast Cancer : A study evaluated the cytotoxic effects of various pyrazole derivatives in combination with doxorubicin on breast cancer cell lines. Results indicated that certain derivatives significantly enhanced doxorubicin's efficacy, particularly in resistant cell lines .
  • Antifungal Efficacy : Another investigation focused on the antifungal properties of pyrazole derivatives against common fungal pathogens. The study reported promising results with several compounds exhibiting strong inhibitory effects on fungal growth, suggesting their potential use as antifungal agents .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Pyrazolone derivatives are highly tunable via substitutions at positions 2, 4, and 5. Below is a comparative analysis of key analogues:

Compound Name & CAS Molecular Formula Key Substituents Key Data/Properties Reference
4-[(Dimethylamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one (339020-90-5) C₇H₈F₃N₃O - 4-(dimethylamino)methylene
- 5-CF₃
Molar mass: 207.15 g/mol
5-(4-(Dimethylamino)phenyl)-4,4-dimethyl-2,4-dihydro-3H-pyrazol-3-one (6m) C₁₃H₁₇N₃O - 4,4-dimethyl
- 5-(4-dimethylaminophenyl)
LC-MS: m/z 219 [M+H]⁺; Yield: Precipitate formed via acid condensation
(4E)-4-(1-Ethoxypropylidene)-2-phenyl-5-trifluoromethyl-2,4-dihydro-3H-pyrazol-3-one (2b) C₁₃H₁₁F₃N₂O₂ - 4-(ethoxypropylidene)
- 5-CF₃
HRMS: 284.0773; Mp: 125°C (yellow solid)
(4E)-2-acetyl-4-{[4-(dimethylamino)phenyl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one C₁₅H₁₇N₃O₂ - 2-acetyl
- 5-methyl
IR: 1702 cm⁻¹ (C=O), 1631 cm⁻¹ (C=N); Rf: 0.7
2,2'-Methylenebis(5-(4-(dimethylamino)phenyl)-4,4-dimethyl-2,4-dihydro-3H-pyrazol-3-one) (7m) C₂₅H₂₉N₄O₄ - Dimerized via methylene bridge HRMS: m/z 449.2111 [M+H]⁺; Anti-trypanosomal activity noted

Key Observations :

  • Trifluoromethyl vs. Phenyl Substituents : The trifluoromethyl group (CF₃) in the main compound enhances lipophilicity and metabolic stability compared to phenyl-substituted analogues like 6m .
  • Electron-Donating Groups: The dimethylamino group in the main compound and 6m improves solubility in polar solvents, whereas ethoxypropylidene (2b) introduces steric bulk, reducing reactivity .
  • Dimerization Effects: Compound 7m, a dimer, shows increased molecular weight (449 vs.

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in the main compound increases logP compared to non-fluorinated analogues (e.g., 6m) .
  • Spectroscopic Features : The main compound’s IR spectrum (unreported in evidence) would theoretically show C=O (~1700 cm⁻¹) and C=N (~1630 cm⁻¹) stretches, similar to compound 10 .

Q & A

Q. What are the optimal synthetic routes for preparing 4-[(dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one, and how do reaction conditions influence yield?

The compound can be synthesized via condensation reactions involving pyrazol-3-one derivatives and dimethylamine-containing reagents. For example, refluxing with anhydrous sodium acetate as a catalyst in glacial acetic acid (similar to methods for related pyrazolones) has been shown to improve yields by facilitating dehydration and imine formation . Reaction duration (typically 4–6 hours) and stoichiometric ratios of aldehyde/ketone precursors are critical for minimizing side products like unreacted intermediates.

Q. How can spectroscopic techniques (e.g., NMR, IR) be used to confirm the structure of this compound?

  • NMR : The dimethylamino group (-N(CH₃)₂) appears as a singlet near δ 2.8–3.2 ppm in ¹H NMR, while the methylene protons in the dihydropyrazole ring resonate as distinct multiplets between δ 4.0–5.0 ppm.
  • IR : Stretching vibrations for C=O (pyrazolone) appear at ~1650–1700 cm⁻¹, and C=N (imine) at ~1600 cm⁻¹. Cross-validation with X-ray crystallography (e.g., for analogous compounds) is recommended to resolve ambiguities in tautomeric forms .

Q. What safety precautions are necessary when handling this compound in the lab?

While specific hazard data for this compound is limited, related pyrazolone derivatives are classified as eye and skin irritants (Hazard Statements: H315, H319). Use PPE (gloves, goggles), and work in a fume hood to avoid inhalation of fine particles. Waste should be neutralized with dilute acetic acid before disposal .

Advanced Research Questions

Q. How does the tautomeric equilibrium of this compound affect its reactivity in metal coordination or further functionalization?

The compound exists in equilibrium between keto-enol and imine-enamine tautomers. The dimethylamino group stabilizes the enamine form, which can act as a bidentate ligand for metal ions (e.g., transition metals). Computational studies (DFT) or UV-Vis titration experiments can quantify tautomeric ratios under varying pH or solvent conditions .

Q. What strategies can resolve contradictions in reported catalytic activity data for this compound in heterocyclic synthesis?

Discrepancies may arise from differences in substrate purity, solvent polarity, or reaction atmosphere. Systematic studies should:

  • Use HPLC or GC-MS to verify starting material and product purity.
  • Compare catalytic efficiency under inert (N₂/Ar) vs. ambient conditions to assess oxygen sensitivity.
  • Employ kinetic profiling (e.g., time-resolved NMR) to identify rate-determining steps .

Q. How can the electronic effects of substituents on the pyrazole ring be optimized for specific applications (e.g., bioactivity or material science)?

Modify substituents at the 1- and 5-positions of the pyrazole core to tune electron density:

  • Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity at the methylene carbon for nucleophilic additions.
  • Bulky aryl groups (e.g., phenyl) can sterically hinder undesired side reactions. Structure-activity relationship (SAR) studies using Hammett constants or molecular docking (for biological targets) are recommended .

Q. What advanced characterization methods are suitable for analyzing byproducts in the synthesis of this compound?

  • LC-MS : Detect low-abundance byproducts (e.g., dimeric species or oxidation products).
  • X-ray Photoelectron Spectroscopy (XPS) : Identify surface impurities in solid-state samples.
  • In-situ FTIR : Monitor reaction intermediates in real-time to optimize quenching points .

Methodological Guidance

Q. How to design a controlled experiment to assess the stability of this compound under varying storage conditions?

  • Variables : Temperature (4°C, 25°C, 40°C), humidity (dry vs. 60% RH), and light exposure.
  • Analysis : Periodically sample and analyze via HPLC for degradation products. Use Arrhenius plots to extrapolate shelf-life .

Q. What computational tools can predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Molecular Dynamics (MD) Simulations : Model binding affinities and conformational changes.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. Cross-validate with experimental assays (e.g., SPR or ITC) for quantitative binding data .

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